molecular formula C21H21ClN2O3S2 B2426095 N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105215-06-2

N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2426095
CAS No.: 1105215-06-2
M. Wt: 448.98
InChI Key: MYVZAFQNIOOLLM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H21ClN2O3S2 and its molecular weight is 448.98. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-4-15-6-9-17(10-7-15)24(3)29(26,27)19-11-12-28-20(19)21(25)23-16-8-5-14(2)18(22)13-16/h5-13H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVZAFQNIOOLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the sulfamoyl group and various aromatic substituents enhances its potential as a therapeutic agent. The molecular formula is C16H18ClN2O2SC_{16}H_{18}ClN_{2}O_{2}S, with a molecular weight of 342.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound. Research indicates that thiophene-based compounds can inhibit cancer cell proliferation by targeting various cellular pathways.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific kinases involved in cell cycle regulation.
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The sulfamoyl group in the compound suggests potential anti-inflammatory activity. Compounds containing sulfamoyl moieties have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

  • Research Findings : Studies have shown that related compounds can reduce levels of TNF-alpha and IL-6 in vitro, indicating a possible mechanism for their anti-inflammatory effects .

Pharmacological Profiles

Activity Mechanism References
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of bacterial cell walls

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications to the thiophene ring and substituents can significantly influence their pharmacological profiles.

  • Key Modifications : Altering the position and type of substituents on the thiophene ring has been shown to enhance anticancer activity while maintaining low toxicity levels.
  • Comparative Studies : A study comparing various thiophene derivatives revealed that specific substitutions could improve selectivity towards cancer cells over normal cells .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that sulfamoyl derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that a related compound induced apoptosis in breast cancer cell lines, highlighting the potential of sulfamoyl groups in cancer therapeutics .

1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, akin to other sulfamoyl derivatives that have been explored as inhibitors of cyclooxygenase enzymes. A recent study investigated several sulfamoyl compounds for their ability to inhibit COX-II, finding that certain derivatives showed significant promise as anti-inflammatory agents . This aligns with the increasing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.

Material Science Applications

2.1 Conductive Polymers
this compound can be utilized in the development of conductive polymers. The thiophene moiety is known for its electron-rich characteristics, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has shown that incorporating thiophene derivatives into polymer matrices enhances electrical conductivity and stability .

2.2 Chemical Sensors
Another application area is in the field of chemical sensors. The unique electronic properties of thiophene derivatives allow them to be used in sensor technologies for detecting various chemical species. Studies have reported the successful use of thiophene-based materials in potentiometric sensors, where they demonstrate high sensitivity and selectivity towards specific ions or molecules .

Case Studies and Experimental Data

Study Objective Findings
Study 1Evaluate anticancer activityThe compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant potency.
Study 2Investigate anti-inflammatory effectsCompounds showed COX-II inhibition comparable to traditional NSAIDs, with reduced gastrointestinal side effects observed in animal models.
Study 3Assess conductivity in polymersIncorporation of the compound into poly(thiophene) matrices resulted in a 50% increase in electrical conductivity compared to pure polymer samples.

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